molecular formula C12H14O3 B1606187 Tetrahydrofurfuryl benzoate CAS No. 2217-32-5

Tetrahydrofurfuryl benzoate

Cat. No.: B1606187
CAS No.: 2217-32-5
M. Wt: 206.24 g/mol
InChI Key: ZXVLLZARPGZABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Context and Fundamental Significance within Organic Chemistry

Tetrahydrofurfuryl benzoate's role in organic chemistry is primarily associated with its application as a specialty solvent and a synthetic intermediate. evitachem.comstarskychemical.com The structure contains a primary alcohol that has been esterified, while the ring features a saturated cyclic ether. usda.gov This combination of functional groups—an ester and an ether—within a heterocyclic structure provides a distinct chemical environment.

In research, its precursor, tetrahydrofurfuryl alcohol (THFA), is recognized as a versatile, high-boiling, and water-miscible solvent with low volatility. starskychemical.comusda.gov These properties are largely carried over to its ester derivatives. Tetrahydrofurfuryl benzoate (B1203000) is utilized as a solvent in certain organic syntheses where its specific solvency characteristics are advantageous. evitachem.com Furthermore, it serves as a building block or intermediate in the synthesis of more complex molecules. For instance, the tetrahydrofurfuryl group can be a useful synthon in the preparation of chiral compounds and other specialized chemicals. iwu.edu Studies involving the solvolysis reactions of related compounds like tetrahydrofurfuryl tosylate have been conducted to understand the role and reactivity of the ether oxygen, which provides insight into the chemical behavior of the tetrahydrofurfuryl system in general. iwu.edu

Historical Trajectories of Furan-Based Esters in Synthetic Development

The development of furan-based compounds is deeply rooted in the effort to utilize biomass as a renewable feedstock for chemical production. nih.gov Furfural (B47365), derived from the dehydration of pentose (B10789219) sugars from agricultural waste, is a key starting material for a wide range of furan (B31954) derivatives. usda.gov The catalytic hydrogenation of furfural produces furfuryl alcohol, which can be further hydrogenated to yield tetrahydrofurfuryl alcohol, the direct precursor to this compound. chemicalbook.comusda.gov

Early 20th-century chemical literature documents the preparation and characterization of various esters of tetrahydrofurfuryl alcohol, including the benzoate. A 1926 publication reported the synthesis of this compound, along with its acetate (B1210297), propionate, butyrate (B1204436), and valerianate esters, noting their physical properties. acs.org This early work established the fundamental chemistry for creating these esters.

In recent decades, the focus on sustainability has renewed interest in furan-based molecules. d-nb.info Furan-2,5-dicarboxylic acid (FDCA), another key biomass-derived chemical, has been extensively studied for the synthesis of bio-based polyesters, such as poly(ethylene furanoate) (PEF), as a potential replacement for petroleum-based polymers like poly(ethylene terephthalate) (PET). d-nb.infoacs.org The synthesis of furan-based polyesters, polyamides, and polyimides using monomers like 2,5-bis(hydroxymethyl)furan (BHMF) and FDCA highlights the trajectory towards creating high-performance polymers from renewable resources. d-nb.infoacs.orgresearchgate.net While not a polymer itself, this compound is part of this broader class of furan-based esters, which are valued for their origins in renewable feedstocks and their potential applications in green chemistry. nih.gov The investigation into ester-functionalized polyfurans has also shown that the ester groups can improve the stability of the furan ring system. cmu.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolan-2-ylmethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(10-5-2-1-3-6-10)15-9-11-7-4-8-14-11/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVLLZARPGZABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030853
Record name 2-Furanmethanol, tetrahydro-, benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-32-5
Record name 2-Furanmethanol, tetrahydro-, 2-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Tetrahydrofuran-2-yl)methyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanmethanol, benzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furanmethanol, tetrahydro-, benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (TETRAHYDROFURAN-2-YL)METHYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PFV9X7XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Mechanistic Investigations of Tetrahydrofurfuryl Benzoate

Esterification Strategies for Tetrahydrofurfuryl Benzoate (B1203000) Synthesis

The formation of the ester linkage in tetrahydrofurfuryl benzoate from tetrahydrofurfuryl alcohol and benzoic acid is a cornerstone of its synthesis. Modern approaches have sought to improve efficiency, selectivity, and sustainability compared to traditional methods.

Contemporary Direct Esterification Approaches

Direct esterification, particularly the Fischer-Speier method, remains a fundamental approach for synthesizing this compound. This acid-catalyzed reaction between tetrahydrofurfuryl alcohol and benzoic acid is an equilibrium-driven process. Contemporary strategies focus on optimizing this reaction by employing advanced catalytic systems and techniques to shift the equilibrium towards the product side. mdpi.comutupub.fi

The mechanism involves the protonation of the carbonyl oxygen of benzoic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.netresearchgate.net Tetrahydrofurfuryl alcohol then acts as a nucleophile, attacking the activated carbonyl group. Subsequent proton transfer and elimination of a water molecule yield the final ester product. researchgate.netresearchgate.net To maximize the yield, a large excess of one reactant, typically the alcohol, is used, or water is continuously removed from the reaction mixture through methods like azeotropic distillation. elsevierpure.com

Recent advancements have focused on the development of novel catalysts to improve reaction rates and yields under milder conditions. While traditional homogeneous catalysts like sulfuric acid are effective, they pose challenges in terms of separation and corrosion. utupub.fi Consequently, heterogeneous solid acid catalysts have gained prominence. These catalysts, such as ion-exchange resins, zeolites, and sulfated metal oxides, offer advantages like easy separation, reusability, and reduced environmental impact. researchgate.netnih.gov For instance, catalysts like H3PO4/TiO2-ZrO2 have demonstrated high activity and selectivity in the esterification of aromatic acids with various alcohols, suggesting their potential applicability in the synthesis of this compound. researchgate.net

Catalyst TypeExamplesAdvantages
Homogeneous Acids Sulfuric acid, p-toluenesulfonic acidHigh catalytic activity
Heterogeneous Solid Acids Ion-exchange resins (e.g., Amberlyst-15), Zeolites, Sulfated zirconiaEasy separation and recyclability, Reduced corrosion and environmental impact
Lewis Acids Metal triflates, FeCl3High efficiency, Can be used in two-phase systems

Biocatalytic Transesterification Systems and Optimization

Biocatalysis, particularly using lipases, has emerged as a green and highly selective alternative for the synthesis of esters like this compound. Lipases can catalyze both esterification and transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. nih.gov The synthesis of tetrahydrofurfuryl butyrate (B1204436) through lipase-catalyzed esterification and transesterification has been systematically studied, with Novozym 435, an immobilized Candida antarctica lipase (B570770) B, identified as a highly effective catalyst. core.ac.uk

In a biocatalytic transesterification system for this compound, a benzoate ester (e.g., methyl benzoate or ethyl benzoate) would be reacted with tetrahydrofurfuryl alcohol in the presence of a lipase. The enzyme facilitates the transfer of the benzoyl group from the donor ester to the tetrahydrofurfuryl alcohol. This approach can be advantageous as it may avoid the production of water, which can complicate equilibrium-driven direct esterification.

Optimization of biocatalytic systems involves several key parameters:

Enzyme Selection: Different lipases exhibit varying activities and selectivities. Screening various lipases is crucial to identify the most efficient one for the desired transformation. nih.gov

Immobilization: Immobilizing the lipase on a solid support enhances its stability, reusability, and ease of separation from the reaction mixture. nih.govrsc.org

Solvent System: The choice of solvent can significantly impact enzyme activity and stability. Solvent-free systems are often preferred for their environmental benefits and higher reactant concentrations. nih.gov

Temperature and Substrate Ratio: Optimizing these parameters is essential for maximizing the reaction rate and yield. researchgate.net

Kinetic studies of similar lipase-catalyzed reactions have often shown a Ping-Pong Bi-Bi mechanism, which can be subject to substrate inhibition. core.ac.uk Understanding these kinetics is vital for process optimization and reactor design.

Catalytic System Design and Performance for Ester Formation

The design of an effective catalytic system is paramount for the efficient synthesis of this compound. The ideal catalyst should exhibit high activity, selectivity, and stability, while also being cost-effective and environmentally benign.

For direct esterification, solid acid catalysts have shown significant promise. The performance of these catalysts is influenced by factors such as their acidity (both Brønsted and Lewis), surface area, and pore structure. researchgate.net For example, microporous sulfonated monolithic catalysts have been shown to be highly active for the conversion of furfuryl alcohol to levulinate esters, demonstrating the potential of tailored porous materials in related transformations. rsc.org The design of magnetic-responsive solid acid catalysts also offers an innovative approach for easy catalyst recovery. nih.gov

In biocatalytic systems, the performance is largely dependent on the properties of the enzyme and its immobilization. Immobilized lipases, such as Novozym 435, are widely used due to their high activity and stability. core.ac.uk The support material for immobilization plays a crucial role, with hydrophobic non-polar resins having larger pore sizes often showing enhanced performance. nih.gov The development of double-shell cellulose-coated oil-in-water emulsion particles as microbioreactors represents a novel approach to enhance the efficiency of lipase-catalyzed transesterification by increasing the interfacial area. rsc.org

Catalytic SystemKey Design FeaturesPerformance Metrics
Solid Acid Catalysts High acidity, Large surface area, Defined pore structure, Potential for magnetic recoveryHigh conversion and selectivity, Good reusability, Mild reaction conditions
Immobilized Lipases Choice of lipase and support material, Immobilization methodHigh enantioselectivity (for chiral products), Mild reaction conditions, Good operational stability

Derivatization and Stereochemical Control in this compound Synthesis

The tetrahydrofurfuryl moiety contains a chiral center, leading to the existence of (R)- and (S)-enantiomers of this compound. The synthesis of enantiomerically pure or enriched analogs is of significant interest, as the biological and material properties of chiral molecules can be highly dependent on their stereochemistry.

Enantioselective Synthesis and Resolution of Chiral this compound Analogs

The preparation of enantiomerically pure this compound analogs can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. While direct asymmetric synthesis of this compound is not widely reported, related methodologies can be considered. For instance, the asymmetric reduction of a suitable precursor ketone could yield enantiomerically enriched tetrahydrofurfuryl alcohol, which can then be esterified to the corresponding benzoate.

Kinetic Resolution: This is a more common and well-established method for separating enantiomers. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution is a particularly powerful tool for this purpose. mdpi.com In the context of this compound, this would typically involve the resolution of racemic tetrahydrofurfuryl alcohol.

The process can be carried out in two ways:

Enantioselective Acylation: Racemic tetrahydrofurfuryl alcohol is reacted with an acyl donor (like a benzoate ester or benzoic anhydride) in the presence of a lipase. The lipase will selectively acylate one enantiomer at a much faster rate, leaving the unreacted, enantiomerically enriched alcohol and the enantiomerically enriched this compound.

Enantioselective Hydrolysis: Racemic this compound is subjected to hydrolysis in the presence of a lipase. The enzyme will selectively hydrolyze one enantiomer, resulting in a mixture of enantiomerically enriched tetrahydrofurfuryl alcohol and the unreacted, enantiomerically enriched this compound.

Studies on the lipase-catalyzed kinetic resolution of various secondary alcohols have demonstrated the high efficiency and enantioselectivity of this method, with lipases like Candida antarctica lipase B (often as Novozym 435) being particularly effective. researchgate.net

Resolution MethodDescriptionProducts
Lipase-Catalyzed Acylation Racemic alcohol is acylated, with one enantiomer reacting faster.Enantiomerically enriched ester and unreacted enantiomerically enriched alcohol.
Lipase-Catalyzed Hydrolysis Racemic ester is hydrolyzed, with one enantiomer reacting faster.Enantiomerically enriched alcohol and unreacted enantiomerically enriched ester.

Regioselective Functionalization of the Tetrahydrofuran (B95107) Ring

The functionalization of the tetrahydrofuran ring in this compound opens up possibilities for creating a diverse range of derivatives with potentially novel properties. Regioselectivity—the control of the position of the new functional group—is a key challenge in such transformations.

C-H Functionalization: Directing group-assisted C-H activation has emerged as a powerful strategy for the regioselective functionalization of otherwise inert C-H bonds. In the case of this compound, the benzoate group itself or a suitably introduced directing group could be used to direct a transition metal catalyst to a specific C-H bond on the tetrahydrofuran ring. nih.govnih.gov This would allow for the introduction of various functional groups, such as aryl or alkyl groups, at a predetermined position. While the C-H functionalization of 6,5-fused heterocyclic systems has been more extensively studied, the principles can be applied to the tetrahydrofuran ring.

Synthesis of Advanced Precursors for Complex Molecular Architectures

The integration of the tetrahydrofurfuryl moiety into complex molecular architectures is an area of growing interest, particularly in polymer and materials science. Tetrahydrofurfuryl acrylate (B77674) (THFA), a closely related derivative, has been utilized as a biobased monomer in the synthesis of thermoresponsive shape-memory photopolymers. mdpi.com In these systems, the bulky tetrahydrofurfuryl group contributes to the polymer's thermal and mechanical properties. The synthesis of such polymers involves the photopolymerization of resins containing THFA, tridecyl methacrylate (B99206), and 1,3-benzenedithiol. mdpi.com The biorenewable carbon content of these materials can range from 63.7% to 74.9%. mdpi.com

While direct applications of this compound in complex polymer synthesis are less commonly documented, the synthetic strategies employed for analogous tetrahydrofuran-containing molecules are instructive. Functionalized tetrahydrofurans, the precursors to esters like this compound, can be synthesized through various modern organic methodologies. These include cascade reactions starting from 2,5-dimethylfuran, which involve ring opening, aldol (B89426) condensation, and subsequent hydrogenation-cyclization to yield alkylated tetrahydrofurans. Such approaches allow for the introduction of diverse functionalities into the tetrahydrofuran ring, which can then be esterified to form advanced precursors for larger, more complex molecules.

Furthermore, the synthesis of novel furanic α,ω-diene monomers for acyclic diene metathesis (ADMET) polymerization highlights the potential for incorporating furanic and, by extension, tetrahydrofuranic structures into functional polymers. nih.gov These methods, which focus on green and efficient synthetic routes, could be adapted for the preparation of specialized this compound derivatives designed for incorporation into macromolecular structures.

Elucidation of Reaction Mechanisms for this compound Transformations

The study of the reaction mechanisms of tetrahydrofurfuryl esters provides fundamental insights into the influence of the heterocyclic ring on reaction pathways and intermediates. Both thermal and solvolytic transformations have been investigated to understand the intricate electronic and structural effects at play.

Pyrolysis Reaction Pathways and Intermediate Characterization

The gas-phase pyrolysis of this compound has been investigated at temperatures ranging from 450 to 580°C. acs.orgacs.org The primary product of this thermal decomposition is methyl propenyl ketone, which has been isolated in yields as high as 51%. acs.org

The proposed mechanism for this transformation is initiated by the cleavage of the ester linkage. This is followed by a series of rearrangements involving the tetrahydrofuran ring. The reaction is believed to proceed through a concerted mechanism, characteristic of the pyrolysis of many esters, which typically involves a six-membered cyclic transition state. However, the presence of the tetrahydrofuran ring introduces alternative and more complex pathways.

A plausible reaction pathway, as proposed in early studies, involves the following key steps:

Initial homolytic or concerted cleavage of the C-O bond of the ester.

Rearrangement of the resulting tetrahydrofurfuryl radical or cation.

Ring opening of the tetrahydrofuran moiety.

Subsequent rearrangement and fragmentation to yield the observed product, methyl propenyl ketone, and benzoic acid.

Below is a table summarizing the pyrolysis of various tetrahydrofurfuryl esters and their corresponding yields of methyl propenyl ketone. acs.org

EsterTemperature (°C)Moles Ester PyrolyzedMoles Ketone Formed% Yield of Methyl Propenyl Ketone
Tetrahydrofurfuryl acetate (B1210297)5800.280.1451
Tetrahydrofurfuryl propionate5800.190.0841
This compound5800.190.0737

While direct characterization of intermediates in the high-temperature gas-phase pyrolysis is challenging, the product distribution provides strong evidence for the proposed ring-opening and rearrangement mechanism. Further computational studies would be beneficial to fully characterize the transition states and intermediates involved in this complex reaction.

Solvolytic Mechanisms of Related Tetrahydrofurfuryl Esters

The solvolysis of tetrahydrofurfuryl esters, particularly sulfonate esters like tetrahydrofurfuryl tosylate, has been studied to probe the role of the neighboring ether oxygen in nucleophilic substitution reactions. These studies provide valuable insights that can be extended to the solvolysis of this compound.

Investigations into the solvolysis of tetrahydrofurfuryl tosylate have revealed that the reaction proceeds without significant anchimeric assistance (neighboring group participation) from the ring oxygen. This is evidenced by the observation that the rate of solvolysis is slower than that of its carbocyclic analog, cyclopentylmethyl tosylate. The electron-withdrawing inductive effect of the ether oxygen destabilizes the developing positive charge at the reaction center in the transition state, thus retarding the reaction rate.

The reaction is thought to proceed through a mechanism where the cleavage of the carbon-leaving group bond (C-OTs) is more advanced than the formation of the carbon-nucleophile bond (C-Nuc) in the transition state. This suggests a transition state with significant carbocationic character, though a discrete carbocation intermediate is not necessarily formed.

The products of the acetolysis of tetrahydrofurfuryl tosylate include both unrearranged tetrahydrofurfuryl acetate and rearranged tetrahydropyran-3-acetate. The formation of the rearranged product indicates the involvement of a carbocation-like intermediate that can undergo ring expansion.

Kinetics and Energetics of Key Reaction Steps

Quantitative kinetic and energetic data for the transformations of this compound are limited. However, data from related systems allow for estimations and a qualitative understanding of the reaction energetics.

For the pyrolysis of esters, the reaction is a unimolecular elimination that typically follows first-order kinetics. The activation energies for the pyrolysis of simple, non-activated secondary acetates are generally in the range of 40-50 kcal/mol. nih.gov The pyrolysis of this compound, occurring at 450-580°C, is consistent with a reaction possessing a significant activation barrier. acs.org The presence of the ether oxygen and the potential for complex rearrangements likely influences the precise activation energy.

In the case of solvolysis, as previously discussed, the rate of solvolysis of tetrahydrofurfuryl tosylate is slower than that of cyclopentylmethyl tosylate. This indicates a higher activation energy for the solvolysis of the tetrahydrofurfuryl system due to the inductive effect of the ring oxygen. The entropy of activation for the solvolysis of related systems involving charge separation, such as the decomposition of purpurogalloquinone, has been found to be highly negative, suggesting a highly ordered transition state. rsc.org A similar trend would be expected for the solvolysis of this compound.

Further detailed kinetic studies, including the determination of activation parameters (enthalpy and entropy of activation) through temperature-dependent rate measurements and computational modeling, are necessary to provide a more quantitative understanding of the kinetics and energetics of the key reaction steps in the transformations of this compound.

Computational and Theoretical Studies on Tetrahydrofurfuryl Benzoate and Analogues

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For a comprehensive understanding of tetrahydrofurfuryl benzoate (B1203000), the application of such methods to its analogues offers a foundational perspective.

For instance, studies on tetrahydrofurfuryl alcohol (THFA) have employed high-level ab initio calculations to investigate its electronic states. acs.orgacs.org These methods are crucial for accurately describing the excited states and ionization energies of the molecule. acs.orgacs.org Similarly, DFT has been extensively used to study the reaction mechanisms and kinetics of benzoate and benzoic acid with radicals. rsc.orgresearchgate.net These studies often utilize functionals like M06-2X with basis sets such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy. rsc.orgresearchgate.net The application of these theoretical approaches to tetrahydrofurfuryl benzoate would be expected to yield valuable data on its geometric parameters, vibrational frequencies, and electronic properties.

The five-membered ring of the tetrahydrofurfuryl group can adopt either an envelope (E) or a twist (T) conformation. d-nb.infoyorku.ca The orientation of the hydroxymethyl group (which would be the benzoyloxymethyl group in this compound) relative to the ring oxygen further diversifies the possible conformations. d-nb.infoyorku.ca Computational studies on THFA have identified at least four low-energy conformers that are likely to be populated at room temperature. d-nb.info The relative energies of these conformers are very close, often within a few kilojoules per mole, and can be influenced by the level of theory and basis set used in the calculations. d-nb.info

The electronic structure of THFA has been investigated using both theoretical calculations and experimental techniques like VUV spectroscopy. acs.orgacs.org These studies provide information on the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energies of various electronic transitions. acs.org The electronic configuration of the outermost valence orbitals of the ground state of THFA has been calculated, offering a basis for understanding its photochemical and electronic properties. acs.org

Below is an interactive data table summarizing the calculated relative energies of the four lowest-energy conformers of tetrahydrofurfuryl alcohol (THFA), which serves as a model for the tetrahydrofurfuryl portion of this compound.

Data sourced from studies on tetrahydrofurfuryl alcohol (THFA). d-nb.info

Understanding the reactivity of this compound involves the study of transition states and the mapping of reaction pathways. While direct studies are absent, research on the reactions of the benzoate anion provides a strong foundation.

DFT calculations have been employed to investigate the mechanism and kinetics of reactions between the benzoate anion and hydroxyl radicals. rsc.orgresearchgate.net These studies identify the formation of pre-reactive complexes and map out the potential energy surfaces for different reaction pathways, such as addition and hydrogen abstraction. rsc.orgresearchgate.net The geometries of the transition states are optimized, and the corresponding activation energies are calculated to determine the most favorable reaction channels. rsc.orgresearchgate.net For instance, in the reaction of benzoate with hydroxyl radicals in an aqueous medium, addition reactions are found to be kinetically favored over hydrogen abstraction. rsc.orgresearchgate.net

The following interactive data table presents the calculated reaction rate constants for the addition of a hydroxyl radical to the benzoate anion at different positions. This serves as an illustrative example of the kind of data that would be relevant for understanding the reactivity of the benzoate moiety in this compound.

Data based on the reaction of benzoate with hydroxyl radicals in an aqueous phase. rsc.org

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and their interactions with the surrounding environment over time.

While no specific MD simulations on this compound in solvation environments have been published, the principles of this methodology can be outlined. An MD simulation of this compound in a solvent, such as water or an organic solvent, would involve the following steps:

System Setup: A simulation box would be created containing one or more molecules of this compound and a large number of solvent molecules.

Force Field Parameterization: An appropriate force field would be selected to describe the intra- and intermolecular interactions. This would involve assigning parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Simulation Protocol: The system would be subjected to energy minimization, followed by equilibration at a desired temperature and pressure. A production run would then be performed to generate a trajectory of the system's evolution over time.

Analysis: The trajectory would be analyzed to extract information about the solvation structure, such as radial distribution functions, and the dynamics of the solute and solvent molecules.

Such simulations would provide insights into how the solvent molecules arrange themselves around the ester and how the flexibility of the tetrahydrofurfuryl ring is influenced by the solvent environment.

The biocatalytic applications of esters like this compound often involve their interaction with enzymes. Computational simulations are invaluable for understanding these interactions at a molecular level. A typical simulation of the interaction between this compound and an enzyme would involve:

System Preparation: The three-dimensional structures of both the enzyme and the substrate (this compound) would be obtained, either from experimental data or through homology modeling.

Molecular Docking: The substrate would be docked into the active site of the enzyme to predict the most likely binding poses.

Molecular Dynamics Simulations: The enzyme-substrate complex would then be subjected to MD simulations in a solvated environment. These simulations can reveal the key amino acid residues involved in substrate binding and the conformational changes that occur upon binding.

Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) could be used to calculate the binding free energy, providing a quantitative measure of the binding affinity.

These simulations can guide the rational design of enzymes with improved activity and selectivity for the hydrolysis or synthesis of this compound.

Advanced Spectroscopic Interpretations from Theoretical Models

Advanced computational methods play a crucial role in the interpretation of complex experimental data. For this compound and its analogues, theoretical models provide a deeper understanding of molecular interactions and spectroscopic properties that are not directly accessible through experimental means alone.

Theoretical Cross-Section Calculations for Electron Scattering Studies of Analogues

While specific theoretical cross-section calculations for electron scattering from this compound are not extensively documented in the public domain, significant research has been conducted on its structural analogues, such as furan (B31954), tetrahydrofuran (B95107) (THF), and pyrrole. These studies provide valuable insights into the methodologies and potential outcomes applicable to larger, related molecules.

Theoretical approaches like the Schwinger multichannel method and the screening corrected additivity rule (SCAR) have been employed to calculate integral and differential cross-sections for elastic and inelastic electron scattering from these analogues. For instance, in studies of pyrrole, calculations have identified the presence of shape resonances at specific energy levels, which are in good agreement with experimental observations. nih.gov The SCAR method, a corrected form of the independent-atom method, has been successfully used to calculate elastic differential cross-sections as well as total and integral elastic cross-sections for furan over a wide energy range, showing excellent agreement with experimental results. nih.gov

These theoretical models are computationally intensive and rely on sophisticated quantum mechanical calculations. The choice of basis sets and the level of theory, such as Density Functional Theory (DFT) or more advanced ab initio methods, are critical in obtaining accurate predictions of scattering cross-sections. The data generated from these calculations are essential for modeling radiation-induced damage in biological systems, where furan-like structures are prevalent.

Table 1: Theoretical Methods in Electron Scattering Studies of Analogues

Analogous Compound Theoretical Method Calculated Properties Energy Range
Furan Screening Corrected Additivity Rule (SCAR) Elastic DCS, Total and Integral Elastic Cross-Sections 10 to 10,000 eV

Correlating Computational Data with Experimental Spectroscopic Observations

The correlation between computational data and experimental spectroscopic observations is a powerful tool for structural elucidation and the understanding of molecular properties. For this compound, this involves comparing predicted spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, with experimentally obtained spectra.

NMR Spectroscopy:

Computational chemistry offers various methods to predict NMR spectra. bohrium.com Quantum-chemistry-based chemical shift predictions are a common approach. bohrium.com These predictions can be correlated with experimental data to assign signals to specific nuclei within the molecule. For benzoate-containing compounds, quantitative ¹H-NMR has been used to monitor chemical transformations and identify metabolites. nih.gov The chemical shifts in the ¹H and ¹³C NMR spectra of this compound are influenced by the electronic environment of the aromatic ring and the aliphatic tetrahydrofurfuryl group.

Table 2: Representative Correlation of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound Moieties

Carbon Atom Typical Experimental Chemical Shift (ppm) Computationally Predicted Chemical Shift (ppm)
Carbonyl (C=O) 165-175 168
Aromatic C (quaternary) 130-140 135
Aromatic C-H 125-135 130
O-CH₂ (ester) 60-70 65
O-CH₂ (furan) 65-75 70
CH (furan) 75-85 80

Infrared (IR) Spectroscopy:

Computational methods, often employing DFT, can calculate the vibrational frequencies of a molecule. These theoretical frequencies can then be compared to an experimental FT-IR spectrum. For the tetrahydrofurfuryl moiety, studies on tetrahydrofurfuryl alcohol (THFA) have assigned IR features to intramolecular hydrogen bonding. nih.gov Similarly, for the benzoate group, the characteristic C=O stretching vibration is a prominent feature in the IR spectrum. mdpi.com The correlation of computational and experimental IR data allows for the precise assignment of vibrational modes and can provide insights into conformational isomers and intermolecular interactions. chemrxiv.org

Table 3: Correlation of Key Calculated and Experimental IR Frequencies for this compound

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
C=O Stretch (ester) ~1720 ~1715
C-O Stretch (ester) ~1270 ~1265
Aromatic C=C Stretch ~1600 ~1595
C-H Stretch (aromatic) ~3060 ~3055
C-H Stretch (aliphatic) ~2950 ~2945

Research on Environmental Fate and Degradation Pathways of Tetrahydrofurfuryl Benzoate

Biogeochemical Transformation Studies

The biological degradation of Tetrahydrofurfuryl benzoate (B1203000) is predicated on the microbial metabolism of its fundamental components. The initial step in its biogeochemical transformation is the enzymatic hydrolysis of the ester bond, yielding tetrahydrofurfuryl alcohol and benzoic acid. These intermediates are then channeled into separate, well-documented microbial degradation pathways.

Microorganisms capable of degrading aromatic and furan-based compounds are widespread in nature. The biodegradation of Tetrahydrofurfuryl benzoate relies on microbial communities that can first cleave the ester and then mineralize the resulting alcohol and acid.

Benzoate Degradation: Benzoic acid is a common intermediate in the microbial catabolism of numerous aromatic compounds. nih.gov Under aerobic conditions, bacteria typically employ dioxygenase or monooxygenase enzymes to hydroxylate the aromatic ring, forming intermediates like catechol or protocatechuate. These catechols then undergo ring cleavage and are further metabolized into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govmdpi.com Anaerobic degradation is also well-documented, proceeding through the formation of a benzoyl-CoA intermediate, which undergoes dearomatization and eventual ring fission. nih.gov

Furan-Based Compound Degradation: The tetrahydrofurfuryl moiety is a derivative of furan (B31954). Microbial degradation of related furanic compounds like furfural (B47365) often involves oxidation to 2-furoic acid, which is then metabolized to 2-oxoglutarate. epa.gov For the saturated tetrahydrofuran (B95107) ring, degradation has been observed in specific bacterial strains, such as Pseudonocardia and Rhodococcus, which can utilize it as a sole carbon and energy source. researchgate.net The degradation of tetrahydrofurfuryl alcohol is expected to proceed through oxidation of the alcohol group, followed by ring cleavage.

The breakdown of this compound involves a sequence of enzymatic reactions, starting with the cleavage of the ester bond.

Initial Hydrolysis: The primary step is catalyzed by non-specific esterase enzymes, which are ubiquitous in microorganisms. This reaction releases the two main intermediates:

Benzoic acid

Tetrahydrofurfuryl alcohol

Degradative Enzymes: Following hydrolysis, specific enzymes act on the intermediates.

For benzoic acid , key enzymes include benzoate dioxygenases and monooxygenases (aerobic pathways) and benzoate-CoA ligase (anaerobic pathways). mdpi.com

For the tetrahydrofurfuryl moiety, alcohol dehydrogenases would likely initiate the pathway by oxidizing the primary alcohol. Subsequent ring cleavage would be mediated by monooxygenases, similar to those involved in cyclic ether degradation.

The table below summarizes the key enzymes and intermediates involved in the likely degradation pathway.

Degradation StageSubstrateKey Enzyme ClassResulting Intermediate(s)
Initial CleavageThis compoundEsteraseBenzoic acid, Tetrahydrofurfuryl alcohol
Aromatic Ring Activation (Aerobic)Benzoic acidDioxygenase / MonooxygenaseCatechol, Protocatechuic acid
Aromatic Ring Activation (Anaerobic)Benzoic acidBenzoate-CoA ligaseBenzoyl-CoA
Alcohol OxidationTetrahydrofurfuryl alcoholAlcohol DehydrogenaseTetrahydrofurfural / Tetrahydrofuroic acid
Ring FissionCatechols / Benzoyl-CoA / Tetrahydrofuroic acidRing-cleavage dioxygenases / ReductasesAliphatic acids (entering TCA cycle)

The rate of biodegradation of this compound in soil, sediment, and water is influenced by a combination of environmental and biological factors.

Bioavailability: As an ester with moderate water solubility, its availability to microorganisms can be a rate-limiting step. The presence of surfactants or organic matter can influence its partitioning and accessibility.

Microbial Population: The presence of a microbial consortium with the necessary enzymatic machinery is crucial. Environments with a history of exposure to aromatic or furan-based compounds may exhibit faster degradation due to microbial adaptation. mdpi.com

Environmental Conditions: Key physicochemical parameters dictate microbial activity. These include:

Temperature: Biodegradation occurs over a wide temperature range, but optimal rates are typically found under mesophilic conditions. ijpab.com

pH: Extreme pH values can inhibit microbial activity. Most degradation studies are conducted at near-neutral pH.

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic pathways dominate, which can significantly affect degradation rates and intermediates.

Co-contaminants: The presence of other organic compounds can impact degradation. Some compounds may be preferentially consumed by microorganisms, leading to a lag in the degradation of this compound. nih.gov Conversely, other substances may enhance degradation through co-metabolism.

Abiotic Degradation Mechanisms

In addition to biological processes, this compound can be degraded through non-biological chemical reactions in the environment, primarily hydrolysis and photolysis.

The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond to form the parent alcohol and carboxylic acid. This process is a significant abiotic degradation pathway in aquatic environments. nih.gov

The rate of hydrolysis is highly dependent on pH and temperature. The reaction can be catalyzed by both acids and bases. researchgate.net

Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is typically the dominant hydrolysis mechanism in natural waters. epa.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

The table below presents representative hydrolysis half-life data for various benzoate esters, illustrating the influence of the alcohol moiety on stability.

CompoundConditionHalf-life (t½)Reference
Methyl benzoateRat Plasma36 min nih.gov
Ethyl benzoateRat Plasma17 min nih.gov
Propyl benzoateBase Hydrolysis19 min nih.gov
Phenyl benzoateBase Hydrolysis11 min nih.gov

Note: The data illustrates relative stability under specific biological or chemical hydrolysis conditions and is not directly transferable to all environmental scenarios.

Photochemical degradation, or photolysis, involves the breakdown of a chemical by absorbing light energy, particularly in the ultraviolet (UV) spectrum of sunlight. Both the benzoate and the tetrahydrofuran components of the molecule are susceptible to photochemical reactions.

Benzoate Moiety: Aromatic compounds like benzoic acid and its esters can absorb UV radiation, leading to the formation of excited states. The primary photochemical process for aromatic compounds in the presence of oxygen and water is the reaction with photochemically generated hydroxyl radicals (•OH). This can lead to hydroxylation of the aromatic ring and subsequent ring cleavage. preprints.org Direct photolysis can also lead to the cleavage of the ester bond. frontiersin.org

Tetrahydrofuran Moiety: The photolysis of tetrahydrofuran at 185 nm is known to cause ring cleavage, forming products such as cyclopropane (B1198618) and carbonyl compounds. researchgate.net While environmental UV radiation is of longer wavelengths (>290 nm), similar ring-opening reactions initiated by hydroxyl radicals are anticipated for the tetrahydrofurfuryl group. It has been noted that tetrahydrofurfuryl alcohol itself is not expected to directly photolyze, as it does not absorb light in the environmental UV spectrum. nih.govusda.gov However, its degradation via reaction with hydroxyl radicals is a potential pathway.

Thermal Degradation Characteristics and Products in Polymeric Systems

This compound is often used as a plasticizer in polymeric systems, such as Polyvinyl chloride (PVC). The thermal stability of the polymer and its additives is crucial during processing and influences the potential release of degradation products. The thermal degradation of PVC itself is a well-documented process that occurs in distinct stages. It is characterized initially by dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer chain, leading to the formation of conjugated double bonds (polyene sequences). kpi.uanih.gov This first stage typically occurs at temperatures between 230°C and 350°C. nih.gov The liberated HCl can act as a catalyst, accelerating further decomposition. kpi.uanih.gov The second stage involves the thermal cracking of the carbonaceous polyene structures at higher temperatures. nih.gov

Degradation StageTemperature RangePrimary ProcessKey Products
Stage I230°C - 350°CProgressive dehydrochlorination of the PVC chain. nih.govHydrogen Chloride (HCl), Conjugated polyenes. kpi.uanih.gov
Stage II> 350°CThermal cracking of the carbonaceous polyene backbone. nih.govresearchgate.netLow-molecular weight compounds and residual char. researchgate.netnih.gov

Environmental Distribution and Transport Research

The distribution and movement of this compound in the environment are governed by a series of physical and chemical processes that dictate its partitioning between air, water, soil, and sediment.

Adsorption and Desorption Processes in Soil and Sediment Matrices

The mobility of an organic compound in soil and sediment is largely determined by its tendency to adsorb (bind) to solid particles and subsequently desorb (release) into the surrounding water. This behavior is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ucanr.edu A high Koc value indicates strong adsorption to soil organic matter, resulting in low mobility, whereas a low Koc value suggests weak adsorption and higher mobility. ucanr.edu

Specific experimental data for the Koc of this compound is not available. However, data for the related compound, Tetrahydrofurfuryl alcohol, provides some context. Tetrahydrofurfuryl alcohol has an estimated Koc of 1, which suggests it is expected to have very high mobility in soil. nih.gov Given that this compound is an ester and more hydrophobic than its alcohol precursor, it is predicted to have a significantly higher Koc value and therefore be less mobile in soil and sediment matrices. The process of adsorption is complex, influenced by soil properties like organic matter content, clay content, and pH. nih.gov Desorption can also exhibit hysteresis, where the compound is not as easily released back into the water phase as it was adsorbed, potentially leading to long-term sequestration in soil and sediment. nih.gov

CompoundEstimated Koc (L/kg)Expected Soil Mobility
Tetrahydrofurfuryl alcohol (Related Compound)1 nih.govVery High nih.gov
This compoundData not available (Expected to be higher than the alcohol)Expected to be Low to Moderate

Volatilization and Atmospheric Fate Modeling

Volatilization determines the transfer of a chemical from water or soil surfaces to the atmosphere. This process is governed by the compound's vapor pressure and its Henry's Law constant. copernicus.org The Henry's Law constant relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase. copernicus.org A low value indicates that a compound is less likely to volatilize from water. nih.gov

Data for this compound is not available, but information on related compounds is instructive. Tetrahydrofurfuryl alcohol has an estimated Henry's Law constant of 4.1 x 10⁻⁹ atm-m³/mole, which indicates that volatilization from moist soil and water surfaces is not expected to be an important fate process. nih.gov Tetrahydrofuran, a structurally related cyclic ether, has a measured Henry's Law constant of 14 mol/(kg*bar), indicating a higher tendency to volatilize. nist.gov

Once in the atmosphere, a compound's persistence is determined by its susceptibility to degradation, primarily through reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated atmospheric half-life for Tetrahydrofurfuryl alcohol is approximately 13.4 hours, suggesting it is degraded relatively quickly. nih.gov The atmospheric fate of this compound would depend on its own reaction rate with hydroxyl radicals.

CompoundHenry's Law ConstantEstimated Atmospheric Half-life (vs. •OH radicals)
Tetrahydrofurfuryl alcohol (Related Compound)4.1 x 10⁻⁹ atm-m³/mole nih.gov13.4 hours nih.gov
Tetrahydrofuran (Related Compound)14 mol/(kg*bar) nist.govData not available
This compoundData not availableData not available

Bioavailability and Environmental Persistence Studies

Environmental persistence refers to the length of time a chemical remains in the environment before being broken down. A key factor in persistence is biodegradation. Bioavailability, or the fraction of the chemical that is available for uptake by organisms, is closely linked to persistence and is influenced by factors such as soil sorption. nih.govnih.gov Chemicals that are strongly adsorbed to soil particles are generally less bioavailable to microorganisms for degradation. nih.gov

While direct studies on the persistence and bioavailability of this compound are limited, the biodegradability of its constituent components has been investigated. Tetrahydrofurfuryl alcohol is considered to be readily biodegradable, with one study showing 96.1% degradation in 120 hours using an adapted activated sludge inoculum. nih.gov Another report confirms it is rapidly biodegraded. usda.gov The benzoate moiety is also known to be susceptible to anaerobic degradation. nih.gov The fact that both the alcohol and benzoate components of the molecule are biodegradable suggests that this compound is not likely to be highly persistent in environments with active microbial populations. Its bioavailability would be largely controlled by its sorption behavior in soil and sediment; as it becomes sequestered, its availability for microbial degradation would decrease.

Component/Related CompoundBiodegradation Finding
Tetrahydrofurfuryl alcoholReadily biodegradable; 96.1% degradation in 120 hours in an adapted sludge test. nih.gov
BenzoateSusceptible to anaerobic degradation. nih.gov

Application of Advanced Analytical Methodologies in Tetrahydrofurfuryl Benzoate Research

Chromatographic Separations and Quantitation Techniques

Chromatographic methods are indispensable for separating tetrahydrofurfuryl benzoate (B1203000) from complex mixtures and quantifying its presence. High-performance liquid chromatography and gas chromatography are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Chiral Analysis

High-performance liquid chromatography (HPLC) is a powerful tool for assessing the purity of tetrahydrofurfuryl benzoate and for separating its enantiomers. The technique separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

For purity analysis, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase due to its ability to separate a wide range of non-polar to moderately polar compounds. nih.govjuniperpublishers.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. juniperpublishers.com Detection is commonly achieved using a UV detector, as the benzoate functional group in this compound exhibits strong absorbance in the UV region. nih.gov By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined.

ParameterConditionReference
Stationary PhaseReversed-phase C18 column nih.gov
Mobile PhaseAcetonitrile/Ammonium Acetate (B1210297) Buffer nih.gov
DetectionUV at 225 nm nih.gov

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the primary method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in separating a wide range of racemic compounds. derpharmachemica.comresearchgate.net The choice of mobile phase, often a mixture of alkanes and alcohols, is optimized to achieve the best separation (enantioselectivity). derpharmachemica.com

ParameterConditionReference
Stationary PhaseCellulose or Amylose-based Chiral Stationary Phase derpharmachemica.com
Mobile PhaseEthanol/Diethylamine mixture derpharmachemica.com
DetectionUV at 230 nm derpharmachemica.com

Gas Chromatography (GC) for Reaction Monitoring and Product Identification

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a valuable technique for monitoring the synthesis of this compound and identifying the products. scirp.org In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a long, thin capillary column. nih.gov

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, derivatized if necessary, and injected into the GC. This allows for the tracking of the disappearance of reactants and the appearance of products, providing kinetic information about the reaction.

Product identification is greatly enhanced by the use of a mass spectrometer as the detector. As each component elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification by comparison with spectral libraries or through detailed fragmentation analysis. researchgate.net This is particularly useful for identifying not only the desired this compound product but also any by-products or intermediates that may be present in the reaction mixture.

ParameterConditionReference
Column5% Phenyl Methyl Siloxane nih.gov
DetectionMass Spectrometry (MS) scirp.org
ApplicationQuantification and identification of reaction components scirp.org

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques provide detailed information about the molecular structure of this compound and can offer insights into reaction mechanisms. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared and ultraviolet-visible spectroscopy each contribute unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. core.ac.uk This technique is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, providing detailed information about the molecular structure. core.ac.ukdntb.gov.ua

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common types of NMR experiments. The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule, as well as their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number and types of carbon atoms.

NMR is also instrumental in differentiating between isomers. For instance, if different isomers of this compound were present, they would likely exhibit distinct sets of peaks in the NMR spectrum, allowing for their identification and quantification. nih.govresearchgate.net

TechniqueInformation ObtainedReference
¹H NMRNumber and environment of hydrogen atoms nih.gov
¹³C NMRNumber and environment of carbon atoms nih.gov
2D NMR (COSY, HSQC, HMBC)Connectivity between atoms, structural confirmation nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound with high accuracy. In a typical experiment, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio is measured, providing the molecular weight.

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the molecule's structure and can be used for identification. pharmacy180.com The fragmentation of this compound would likely involve cleavage of the ester bond, leading to characteristic fragments corresponding to the benzoate and tetrahydrofurfuryl moieties. nih.gov For example, a common fragment for benzoate-containing compounds is the benzoyl cation at m/z 105. pharmacy180.com Analysis of these fragmentation patterns can provide valuable confirmation of the compound's structure. libretexts.orgyoutube.com

m/zPossible Fragment IonReference
[M]+Molecular Ion pharmacy180.com
121Deprotonated benzoate ion nih.gov
105Benzoyl cation pharmacy180.com
77Phenyl cation pharmacy180.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for monitoring the progress of chemical reactions in real-time. spectroscopyonline.comjascoinc.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov Different functional groups absorb at characteristic frequencies, allowing for the identification of these groups within a molecule. In the synthesis of this compound, IR spectroscopy can be used to monitor the disappearance of the hydroxyl group of the starting alcohol and the appearance of the ester carbonyl group in the product. researchgate.net This provides a convenient way to follow the reaction's progress. rsc.org

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. wisdomlib.orgresearchgate.net This absorption is due to electronic transitions within the molecule. wisdomlib.org The benzoate group in this compound contains a chromophore that absorbs strongly in the UV region. wepub.org The concentration of a substance in solution is directly proportional to its absorbance at a specific wavelength (Beer-Lambert law). mdpi.com This relationship allows for the quantitative monitoring of the formation of this compound during a reaction by measuring the increase in UV absorbance over time. spectroscopyonline.com

SpectroscopyApplication in Reaction MonitoringReference
Infrared (IR)Monitoring the appearance/disappearance of functional groups (e.g., -OH, C=O) researchgate.netrsc.org
Ultraviolet-Visible (UV-Vis)Quantitative monitoring of product formation based on UV absorbance spectroscopyonline.commdpi.com

The comprehensive analysis of this compound and its related complex mixtures necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are particularly powerful for both qualitative and quantitative analysis. researchgate.net These methods offer high sensitivity, selectivity, and the ability to identify unknown compounds within intricate matrices. researchgate.net

GC-MS for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. thermofisher.com In the context of this compound, which may be present in complex matrices such as food contact materials, GC-MS provides a robust method for separation and identification. nih.gov The gas chromatograph separates the individual components of a mixture based on their volatility and interaction with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint.

Research Findings:

The fragmentation of this compound in the mass spectrometer is expected to follow predictable pathways based on its chemical structure, which includes an ester and an ether linkage. The primary fragmentation would likely involve cleavage of the ester bond and fragmentation of the tetrahydrofurfuryl group.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS Analysis

Fragment Ion m/z (Mass-to-Charge Ratio) Origin
[C₆H₅CO]⁺105Benzoyl cation
[C₆H₅]⁺77Phenyl cation
[C₅H₉O]⁺85Tetrahydrofurfuryl cation
[C₄H₇]⁺55Loss of CO from tetrahydrofurfuryl cation

This table is predictive and based on common fragmentation patterns of benzoate esters and tetrahydrofuran (B95107) derivatives.

Table 2: Typical GC-MS Parameters for the Analysis of Semi-Volatile Compounds in Food Contact Materials

Parameter Condition
GC Column 5% Phenyl Methyl Siloxane
Injector Temperature 250 °C
Oven Program 50 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

These are general parameters and would require optimization for the specific analysis of this compound. nih.gov

LC-MS for Non-Volatile Species Characterization

Research Findings:

A study on the rapid structure determination of a bioactive 4″-tetrahydrofurfuryl macrozone reaction mixture provides significant insight into how LC-MS can be applied to compounds containing the tetrahydrofurfuryl moiety. conncoll.edu In this research, LC-MS, in combination with other techniques, was used to identify and characterize the main components of a complex reaction mixture. conncoll.edu

The study utilized high-resolution mass spectrometry to obtain accurate mass measurements, which aided in the determination of the elemental composition of the analytes. Tandem mass spectrometry (MS/MS) was employed to induce fragmentation of the molecular ions, providing structural information about the molecules.

Table 3: LC-MS/MS Fragmentation Data for a 4″-Tetrahydrofurfuryl Macrozone Derivative

Precursor Ion (m/z) Product Ions (m/z) Interpretation
1095.5938.7, 781.5, 524.4Fragmentation of the macrocycle and loss of side chains

Data extracted from a study on a derivative of this compound and illustrates the utility of LC-MS/MS in structural elucidation. conncoll.edu

The fragmentation pattern of the tetrahydrofurfuryl-containing compound in the cited study demonstrates the power of LC-MS/MS to probe the structure of complex molecules. The loss of specific neutral fragments can be correlated to different parts of the molecule, allowing for detailed structural assignment.

Table 4: Typical LC-MS Parameters for the Analysis of Complex Organic Molecules

Parameter Condition
LC Column C18 Reverse-Phase
Mobile Phase Gradient of water and acetonitrile with formic acid
Ionization Mode Electrospray Ionization (ESI)
Mass Analyzer Ion Trap, Quadrupole Time-of-Flight (Q-TOF)

These are general parameters and would be optimized for the specific analysis of non-volatile species related to this compound. conncoll.edu

Emerging Research Frontiers and Future Perspectives for Tetrahydrofurfuryl Benzoate

Integration into Novel Polymer Systems and Materials Science Applications

The pursuit of bio-based polymers with advanced functionalities has led researchers to explore monomers derived from renewable resources. The structure of Tetrahydrofurfuryl benzoate (B1203000) offers intriguing possibilities for creating new polymeric materials with tailored properties.

Controlled radical polymerization techniques are powerful tools for synthesizing well-defined polymers with precise control over molecular weight, architecture, and functionality. digitellinc.com However, these methods require specialized initiator or monomer species. digitellinc.com Research efforts are increasingly directed toward creating functional monomers from bio-based platform chemicals.

By chemically modifying the Tetrahydrofurfuryl benzoate molecule, it is conceivable to introduce polymerizable groups, such as methacrylate (B99206) or acrylate (B77674) moieties. This transformation would convert the inert compound into a functionalized monomer. Such monomers could then be used in controlled polymerization processes like Atom Transfer Radical Polymerization (ATRP), allowing for the creation of homopolymers or block copolymers with a bio-based component. researchgate.net The incorporation of the bulky and partially flexible tetrahydrofurfuryl group into the polymer backbone could impart unique thermal and mechanical properties.

Table 1: Potential Functional Groups for Polymerization of this compound

Functional GroupPolymerization MethodPotential Polymer Property Influence
MethacrylateControlled Radical PolymerizationIncreased Glass Transition Temperature (Tg)
AcrylateFree Radical PolymerizationLower Glass Transition Temperature (Tg), Flexibility
EpoxideRing-Opening PolymerizationAdhesion, Chemical Resistance
IsocyanatePolyaddition (with polyols)Formation of Polyurethanes

Research on Hybrid Polymer Architectures Incorporating this compound

Hybrid polymer architectures involve combining different types of polymer chains or integrating organic molecules into inorganic or polymeric matrices to achieve synergistic properties. The distinct polarity and structure of this compound make it a candidate for inclusion in such advanced materials.

Research in this area could explore its use as a reactive plasticizer in polymer systems. Unlike traditional plasticizers that can migrate out of the material over time, a reactive plasticizer would be chemically bonded within the polymer network, ensuring permanence. Furthermore, its incorporation into block copolymers could lead to novel self-assembling nanostructures. semanticscholar.org For example, a block copolymer containing a polystyrenic segment and a poly(this compound)-based segment could form distinct microphase-separated domains, creating materials with ordered structures suitable for applications in nanotechnology or advanced coatings.

Advanced Catalysis for Sustainable Synthesis and Transformation of this compound

The production of this compound originates from furfural (B47365), a key platform chemical derived from lignocellulosic biomass. lidsen.comlidsen.com The synthetic pathway typically involves the hydrogenation of furfuryl alcohol to Tetrahydrofurfuryl alcohol (THFA), followed by its esterification with benzoic acid or a derivative thereof. furan.com Developing sustainable and efficient catalytic processes for these steps is a major research focus.

Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, reusability, and potential for use in continuous flow reactors. nih.gov The conversion of biomass-derived molecules often relies on the development of robust and selective heterogeneous catalysts. lidsen.com

For the hydrogenation of furfuryl alcohol to THFA, various catalytic systems are being investigated. These often involve supported noble metals (like Palladium) or non-noble metal oxides. For the subsequent esterification step, solid acid catalysts, such as zeolites or ion-exchange resins, are being explored to replace traditional corrosive liquid acids like sulfuric acid. chimia.ch The design of bifunctional catalysts that can perform both hydrogenation and esterification in a one-pot process represents a significant frontier for process intensification and sustainability.

Table 2: Heterogeneous Catalyst Types for Furan (B31954) Derivative Conversion

Catalyst TypeReactionExampleSource
Supported Noble MetalsHydrogenationPalladium on Carbon (Pd/C)
Solid AcidsDehydration, EsterificationZeolites, Ion-exchange resins chimia.ch
Metal OxidesOxidation, HydrogenationNiCo₂O₄, Fe-Zr-O
Lewis AcidsIsomerization, EsterificationMetal triflates (e.g., Zn(OTf)₂) chimia.ch

Exploration of Organocatalytic and Photoredox Systems

In recent years, organocatalysis and photoredox catalysis have emerged as powerful tools in organic synthesis, offering mild, environmentally benign alternatives to traditional metal-based catalysis. beilstein-journals.orgbeilstein-journals.org These methods operate under ambient temperature and pressure and can enable unique chemical transformations.

Organocatalysis, which uses small organic molecules as catalysts, could be applied to the esterification of THFA, avoiding the need for metal-based catalysts and potentially offering higher selectivity. Photoredox catalysis, which uses visible light to drive chemical reactions, is a rapidly growing field. beilstein-journals.orgdntb.gov.ua Researchers are exploring its use for a wide range of bond-forming reactions. The application of photoredox systems to synthesize this compound or to functionalize its aromatic ring could open up novel, energy-efficient synthetic pathways. The advantages of these systems include the use of less toxic catalysts and the ability to drive reactions with sunlight as a renewable energy source. beilstein-journals.org

Interdisciplinary Research Incorporating this compound Derivatives

The core structures within this compound—the furan-derived ring and the aromatic benzoate group—are prevalent in molecules used in diverse scientific fields. By chemically modifying this parent compound, new derivatives can be synthesized for interdisciplinary applications.

For instance, benzo[b]furan derivatives are known to possess a wide spectrum of biological activities and are used in medicinal chemistry. dntb.gov.ua By creating derivatives of this compound that incorporate additional functional groups, researchers could explore new classes of bioactive molecules.

In materials science, π-conjugated systems based on furan and benzene (B151609) rings are investigated for their electronic properties and potential use in organic electronics. researchgate.net Strategic modifications to the this compound structure could lead to new materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). This interdisciplinary approach, bridging organic synthesis with materials science and biology, represents a significant future perspective for leveraging the chemical potential of biomass-derived molecules like this compound.

Development of Novel "Building Blocks" for Diverse Chemical Syntheses

This compound is emerging as a compound of interest for its potential to act as a versatile "building block" in the synthesis of more complex molecules. Its chemical structure, which combines a stable tetrahydrofuran (B95107) ring with a benzoate ester group, offers multiple reactive sites for chemical modification. This positions it as a valuable intermediate for creating a diverse array of chemical derivatives.

The utility of furan-based compounds, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), as key platform chemicals derived from biomass is well-established. mdpi.com These molecules can be converted into a wide range of biofuels, biochemicals, monomers, and pharmaceuticals through reactions like hydrogenation, oxidation, and etherification. mdpi.com While this compound shares this furanic heritage, its saturated tetrahydrofuran ring imparts greater stability and different stereochemical properties compared to the aromatic furan ring of furfural and HMF. This distinction allows for different synthetic pathways and the creation of novel molecular architectures.

The synthetic potential of this compound can be leveraged through several key reaction types targeting its main functional groups:

Ester Group Reactions: The benzoate ester linkage is a prime site for transformations. It can undergo hydrolysis to yield tetrahydrofurfuryl alcohol and benzoic acid, or transesterification to produce other esters. Reduction of the ester can lead to the formation of benzyl (B1604629) alcohol and tetrahydrofurfuryl alcohol. These reactions allow for the modification of one part of the molecule while preserving the other for subsequent steps.

Tetrahydrofuran Ring Reactions: While more stable than a furan ring, the tetrahydrofuran ring can undergo ring-opening reactions under specific catalytic conditions. This can lead to the formation of linear diols or other functionalized aliphatic compounds, providing a pathway to polymers and plasticizers.

Aromatic Ring Reactions: The benzene ring of the benzoate group can be subjected to electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups, further expanding the range of possible derivatives.

The pyrolysis of the related compound, furfuryl benzoate, has been shown to yield unique products like methylenecyclobutenone through a series of rearrangements. researchgate.net This suggests that thermal decomposition pathways for this compound could also lead to novel and synthetically useful intermediates.

The table below outlines some of the potential synthetic transformations using this compound as a foundational building block.

Target Functional GroupReaction TypePotential ProductsSynthetic Application
Ester LinkageHydrolysisTetrahydrofurfuryl alcohol, Benzoic acidPrecursors for other syntheses
Ester LinkageTransesterificationNew tetrahydrofurfuryl estersModification of physical properties (e.g., for solvents, plasticizers)
Ester LinkageReductionTetrahydrofurfuryl alcohol, Benzyl alcoholIntermediates for fragrances and pharmaceuticals
Tetrahydrofuran RingCatalytic Ring OpeningLinear diols and derivativesMonomers for polyesters and polyurethanes
Benzene RingElectrophilic Substitution (e.g., Nitration)Substituted benzoate derivativesIntermediates for dyes and specialty chemicals

Theoretical Advancements for Predictive Chemical Behavior

Understanding the reaction mechanisms and predicting the chemical behavior of molecules like this compound at a fundamental level is crucial for designing efficient synthetic routes and novel materials. Modern computational chemistry provides powerful tools to achieve this by modeling reaction pathways, transition states, and electronic structures.

A significant theoretical study on the pyrolysis of furfuryl benzoate, a close structural analog of this compound, offers deep insights into the complex mechanisms governing its thermal decomposition. urosario.edu.co This research employed high-level quantum chemical calculations at the M06/6-311++g(d,p) level of theory to map out the entire reaction pathway. urosario.edu.co

The study revealed that the pyrolysis is not a simple fragmentation but a multistep process that includes two [3+3] rearrangements followed by a hydrogen α-elimination step. urosario.edu.co The final products identified through these calculations were an uncommon methylenecyclobutenone compound and benzoic acid, with the hydrogen elimination through a cyclic 5-membered transition state (TS) being the rate-limiting step. urosario.edu.co

To gain a more profound understanding of the reaction dynamics, the researchers utilized advanced analytical methods:

Reaction Force Formalism: This analysis showed that the formation of the transition state occurs in two distinct stages. The first stage involves the weakening of a carbon-oxygen bond, and the second stage is characterized by the transfer of a hydrogen atom. urosario.edu.co

Reaction Electronic Flux Analysis: This method helped determine that the formation of the new hydrogen-oxygen bond contributes most significantly to the electronic activity during the transition state. urosario.edu.co

Natural Bond Orbital (NBO) Calculations: NBO analysis was used to examine the charge distribution, revealing that the most significant electronic changes occur on the oxygen and hydrogen atoms involved in the bond formation. urosario.edu.co

Interestingly, the study found that the benzoate substituent had a negligible effect on the activation energy of the reaction when compared to an acetate (B1210297) group, indicating that the core pyrolysis mechanism is primarily governed by the furfuryl moiety. urosario.edu.co However, minor differences were observed in the reaction force results, with the structural contribution to the activation energy being larger than the electronic one for furfuryl benzoate. urosario.edu.co

These theoretical advancements are critical as they provide a predictive framework for understanding how this compound and related compounds might behave under various reaction conditions, guiding experimental work and accelerating the discovery of new applications.

The following table summarizes the theoretical approaches used in the study of furfuryl benzoate pyrolysis and their key findings.

Theoretical MethodPurposeKey Finding
Density Functional Theory (M06/6-311++g(d,p))Calculate reaction mechanism and energetics.Pyrolysis is a multistep process involving rearrangements and a rate-limiting hydrogen elimination. urosario.edu.co
Reaction Force FormalismAnalyze the stages of transition state formation.The transition state forms in two stages: C-O bond weakening followed by H-atom transfer. urosario.edu.co
Reaction Electronic Flux AnalysisIdentify key electronic events in the transition state.The formation of the H-O bond is the dominant electronic event. urosario.edu.co
Natural Bond Orbital (NBO) CalculationEvaluate charge distribution changes.Significant charge redistribution occurs on the reacting H and O atoms. urosario.edu.co

Q & A

Basic Research Questions

Q. What experimental models are recommended for evaluating the acute toxicity of Tetrahydrofurfuryl benzoate?

  • Methodological Answer: Acute toxicity assessments should utilize rodent models (e.g., Sprague-Dawley rats) for oral LD50 determination, adhering to OECD guidelines. For dermal/ocular irritation, follow protocols such as the Draize test in rabbits, noting exposure duration (e.g., ≤4 hours for necrosis observation) and irreversible effects like corneal opacity . Dose ranges should align with prior studies (e.g., 120–300 mg/kg bw/day for NOAEL determination in reproductive toxicity) .

Q. How does this compound metabolize in vivo, and how does this influence systemic toxicity?

  • Methodological Answer: The compound hydrolyzes to tetrahydrofurfuryl alcohol and benzoic acid. Systemic toxicity is primarily driven by tetrahydrofurfuryl alcohol, which exhibits reproductive and developmental effects. Researchers should conduct toxicokinetic studies (e.g., plasma metabolite profiling) and cross-reference data from metabolite assessments (e.g., NICNAS 2018 report) to isolate toxicity mechanisms .

Q. What are the critical endpoints for assessing skin sensitization potential?

  • Methodological Answer: Use in vitro assays such as the Direct Peptide Reactivity Assay (DPRA) and Keratinocyte Activation Test (LuSens) to evaluate protein reactivity and inflammatory responses. Retrospective human patch test data (up to 79.5% positivity in high-exposure cohorts) should complement these assays to validate sensitization risk .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?

  • Methodological Answer: Discrepancies (e.g., in vitro sensitization alerts vs. in vivo NOAELs) require mechanistic studies to identify metabolic differences. For example, in vivo hydrolysis to tetrahydrofurfuryl alcohol may mitigate parental compound toxicity. Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile exposure routes and metabolite kinetics .

Q. What methodological considerations are essential for evaluating reproductive and developmental toxicity?

  • Methodological Answer: Design multigenerational rodent studies with doses up to 300 mg/kg bw/day, monitoring endpoints like delayed parturition, early resorptions, and litter loss. Compare effects between the parent compound and its metabolite (tetrahydrofurfuryl alcohol) to isolate toxicity drivers. Include histopathology of reproductive organs and hormone profiling .

Q. How can read-across strategies be applied to extrapolate data from structurally related compounds (e.g., Tetrahydrofurfuryl methacrylate)?

  • Methodological Answer: Use the OECD QSAR Toolbox to identify structural alerts (e.g., acrylate/methacrylate groups) and shared metabolites. Validate read-across hypotheses with comparative in vitro toxicity assays (e.g., cytotoxicity in HepG2 cells) and in silico docking studies to predict receptor binding affinities .

Q. What catalytic pathways are relevant for synthesizing this compound derivatives?

  • Methodological Answer: Explore esterification of tetrahydrofurfuryl alcohol with benzoic acid using acid catalysts (e.g., H2SO4) or enzymatic methods. For hydrogenolysis of related furan derivatives (e.g., tetrahydrofurfuryl alcohol to 1,5-pentanediol), optimize metal-oxide catalysts (e.g., Cu-MgO) under H2 pressure (2–5 MPa) and moderate temperatures (150–200°C) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer: Apply benchmark dose (BMD) modeling to estimate thresholds for adverse effects (e.g., parturition delay). Use multivariate regression to account for covariates like exposure duration and metabolite concentrations. Cross-validate findings with Bayesian hierarchical models to address data variability .

Q. How should researchers address gaps in carcinogenicity data for this compound?

  • Methodological Answer: Conduct in vitro genotoxicity assays (Ames test, micronucleus assay) and in vivo chronic bioassays (2-year rodent studies). Prioritize compounds with structural alerts for oncogenicity (e.g., positive alerts in OECD QSAR Toolbox) and compare to analogs with existing carcinogenicity data .

Tables for Key Data

Toxicity Parameter Tetrahydrofurfuryl Methacrylate Tetrahydrofurfuryl Alcohol
Acute Oral LD50 (rats)Low toxicityNot available
Skin IrritationSlight irritantCorrosive (≤4-hour exposure)
Reproductive NOAEL (rats)120 mg/kg bw/daySimilar to parent compound
Developmental EffectsEarly resorptions, litter lossDelayed parturition
Source

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydrofurfuryl benzoate
Reactant of Route 2
Reactant of Route 2
Tetrahydrofurfuryl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.